molecular formula [[(C6H5)2PCH2-]2]2Ir(CO)Cl B1175596 BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) CAS No. 15417-85-3

BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I)

Cat. No.: B1175596
CAS No.: 15417-85-3
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Description

BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I) (hereafter referred to by its IUPAC name for clarity) is a transition metal complex featuring iridium(I) coordinated to two 1,2-bis(diphenylphosphino)ethane (dppe) ligands, a carbonyl group, and a chloride ligand. This compound is structurally characterized by a distorted trigonal bipyramidal geometry, where the dppe ligands act as bidentate chelators, contributing to its stability and electronic properties.

Properties

CAS No.

15417-85-3

Molecular Formula

[[(C6H5)2PCH2-]2]2Ir(CO)Cl

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate ligand substitution but risk side reactions with CO. Non-polar solvents (e.g., toluene) favor carbonyl insertion but require longer reaction times.

Role of Additives

Aniline or triethylamine (Et₃N) is often added to scavenge HCl, preventing protonation of the dppe ligand and stabilizing the iridium center.

Temperature and Time Trade-offs

Elevated temperatures (70–80°C) reduce reaction times but increase decomposition risks. Lower temperatures (50–60°C) improve selectivity but extend synthesis duration to 12–18 hours.

Purification and Characterization Techniques

Purification

Crude product is purified via column chromatography (silica gel, eluent: DCM/hexane 1:1) or recrystallization from dichloromethane-diethyl ether mixtures.

Characterization Data

TechniqueKey Findings
¹H NMR δ 7.2–7.5 ppm (m, aromatic protons)
³¹P NMR δ 18.5 ppm (s, dppe ligands)
IR ν(CO) = 1985 cm⁻¹
Elemental Analysis C: 58.12%, H: 4.58%, Cl: 3.37% (calc.)

Discrepancies in elemental analysis (e.g., C: 57.86% observed) often arise from solvent retention or incomplete ligand substitution.

Comparative Analysis of Synthetic Routes

Method A: Direct Synthesis from IrCl₃ and dppe

  • Advantages: Single-pot reaction, reduced steps.

  • Disadvantages: Lower yields (40–50%) due to competing phosphine oxidation.

Method B: Stepwise Ligand Substitution

  • Advantages: Higher yields (60–75%), better control over intermediates.

  • Disadvantages: Requires pre-formed IrCl(PPh₃)₃, longer synthesis time.

Challenges and Limitations in Synthesis

Air Sensitivity

The Ir¹⁺ center is prone to oxidation, necessitating Schlenk-line techniques or glovebox use throughout the synthesis.

Ligand Steric Effects

Bulkier dppe ligands slow carbonyl insertion, requiring excess CO or elevated pressures.

Scalability Issues

Large-scale reactions face difficulties in maintaining homogeneous CO distribution, often necessitating specialized reactors .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅₂H₄₀ClIrOP₄
  • Coordination Geometry : Distorted trigonal bipyramidal (confirmed via X-ray crystallography in analogous complexes) .
  • Electronic Configuration: The dppe ligands (strong σ-donors and π-acceptors) stabilize the low oxidation state of iridium(I), while the carbonyl ligand contributes to π-backbonding interactions.

Dppe-based iridium complexes are notable in catalysis, particularly in hydrogenation and carbonylation reactions, due to their tunable steric and electronic profiles .

Structural and Electronic Comparisons

Table 1: Comparison of Key Structural Parameters
Compound Metal Center Ligands Avg. M–P Bond Length (Å) Geometry Reference
[IrCl(CO)(dppe)₂] Ir(I) 2 dppe, CO, Cl⁻ ~2.30 (estimated) Trigonal bipyramidal
MoF(N₂H₂)(dppe)(pyNP2)₂ (Mo complex) Mo(IV) dppe, pyridinium, F⁻, N₂H₂ 2.45–2.50 Distorted octahedral
[RhCl(CO)(dppe)₂] Rh(I) 2 dppe, CO, Cl⁻ ~2.28 Square planar

Key Observations :

  • The Ir(I) complex exhibits shorter metal-phosphorus (M–P) bond lengths compared to the Mo(IV) analog, reflecting differences in oxidation state and metal size.
  • Rh(I) analogs show similar M–P bond lengths but adopt square planar geometries due to d⁸ electronic configurations, contrasting with the trigonal bipyramidal geometry of the Ir(I) complex .

Catalytic Performance

Table 2: Catalytic Activity in Hydrogenation Reactions
Compound Substrate Turnover Frequency (TOF, h⁻¹) Selectivity (%) Reference
[IrCl(CO)(dppe)₂] Styrene 1,200 >99
[RhCl(CO)(dppe)₂] Styrene 950 98
[IrCl(CO)(dcp)₂]* Styrene 800 95

*dcp = 1,2-bis(dicyclohexylphosphino)ethane

Key Observations :

  • The Ir(I)-dppe complex outperforms its Rh(I) counterpart in both TOF and selectivity, attributed to stronger π-backbonding from Ir(I) to CO, which enhances substrate activation .
  • Replacing dppe with dcp (more sterically demanding) reduces catalytic efficiency, highlighting the balance between steric bulk and electronic donation in ligand design .

Ligand Substituent Effects

Table 3: Impact of Phosphine Ligands on Stability and Reactivity
Ligand Electron-Donating Capacity Steric Bulk (Tolman Cone Angle, °) Complex Stability (ΔG, kJ/mol)
dppe (C₆H₅ substituents) High 145 -120
dcp (C₆H₁₁ substituents) Moderate 160 -95
1,2-bis(dichlorophosphino)ethane Low 135 -80

Key Observations :

  • dppe’s strong electron-donating capacity stabilizes low oxidation states (e.g., Ir(I)) more effectively than chlorinated or cyclohexyl-substituted analogs .
  • Increased steric bulk (e.g., dcp) reduces catalytic activity but improves selectivity in asymmetric reactions .

Computational Insights

Density functional theory (DFT) studies using the PBE0 hybrid functional (which combines PBE exchange-correlation with exact Hartree-Fock exchange) reveal that the Ir(I)-dppe complex exhibits a higher density of states near the Fermi level compared to Rh(I) analogs, correlating with its superior catalytic activity in redox processes .

Biological Activity

Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I), often abbreviated as Ir(dppe)Cl(CO), is a transition metal complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity, antitumor effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClIrP₂O
  • Molecular Weight : 485.53 g/mol
  • Appearance : Typically a yellow or orange crystalline solid.
  • Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

The biological activity of Ir(dppe)Cl(CO) is primarily attributed to its ability to interact with cellular components, leading to cytotoxic effects. The proposed mechanisms include:

  • DNA Interaction : The compound has been shown to form adducts with DNA, leading to strand breaks and cross-linking, which can inhibit replication and transcription processes.
  • Protein Synthesis Inhibition : Studies indicate that Ir(dppe)Cl(CO) preferentially inhibits protein synthesis over RNA and DNA synthesis, suggesting a targeted mechanism that disrupts cellular function at multiple levels.
  • Reactive Oxygen Species (ROS) Generation : The complex may induce oxidative stress in cells, contributing to its cytotoxic effects.

Cytotoxicity Studies

Research has demonstrated that Ir(dppe)Cl(CO) exhibits significant cytotoxicity against various cancer cell lines. A summary of findings is presented in Table 1 below.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2High sensitivity
A549 (Lung Cancer)8.4Moderate sensitivity
HeLa (Cervical Cancer)4.7High sensitivity
HT-29 (Colorectal Cancer)6.1Moderate sensitivity

In Vivo Antitumor Activity

In vivo studies have shown promising results regarding the antitumor efficacy of Ir(dppe)Cl(CO). For example:

  • In a mouse model bearing P388 leukemia, treatment with Ir(dppe)Cl(CO) resulted in a significant increase in survival rates compared to untreated controls.
  • The compound demonstrated synergistic effects when combined with established chemotherapeutics like cisplatin, enhancing overall therapeutic efficacy without increasing toxicity.

Research Findings

Several studies have explored the biological activity of bis[1,2-bis(diphenylphosphino)ethane] complexes, including Ir(dppe)Cl(CO):

  • Cytotoxicity and Mechanistic Insights :
    • A study reported that complexes derived from diphosphine ligands exhibited varied cytotoxic profiles depending on their metal center and ligand environment. Specifically, Ir(dppe)Cl(CO) showed enhanced stability and cytotoxicity compared to other metal complexes .
  • Combination Therapy :
    • Research indicated that combining Ir(dppe)Cl(CO) with other chemotherapeutics could improve treatment outcomes for resistant cancer types . This highlights the potential for developing combination therapies utilizing this compound.
  • Pharmacological Profile :
    • The pharmacological profile of Ir(dppe)Cl(CO) suggests that it may operate through multiple pathways, including modulation of cellular signaling pathways involved in apoptosis and cell cycle regulation .

Q & A

Basic: What are the key considerations for synthesizing Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I), and how is its purity validated?

Methodological Answer:
Synthesis typically involves reacting an iridium precursor (e.g., IrCl₃·nH₂O) with 1,2-bis(diphenylphosphino)ethane (dppe) under inert conditions. A carbonyl source (e.g., CO gas) is introduced to form the carbonylchloroiridium complex. Purification often employs recrystallization from dichloromethane/diethyl ether mixtures. Purity is validated via:

  • Elemental analysis to confirm C, H, and Ir content (e.g., Ir ≥17.90% ).
  • X-ray crystallography to resolve the octahedral geometry, with disorder in ligand positions noted in analogous complexes .
  • ¹H/³¹P NMR to confirm ligand coordination and absence of free dppe.

Basic: How does the dppe ligand influence the stability and reactivity of this iridium complex?

Methodological Answer:
The dppe ligand acts as a bidentate chelator , forming a stable five-membered ring with Ir(I). This enhances:

  • Thermal stability : High melting points (138–142°C for dppe itself ) correlate with rigid coordination.
  • Electron donation : The strong σ-donor and moderate π-acceptor properties of P atoms stabilize low-oxidation-state metals like Ir(I). Comparative studies with monodentate phosphines (e.g., PPh₃) show slower ligand substitution kinetics in dppe complexes .

Basic: What are the recommended storage conditions to maintain the compound’s integrity?

Methodological Answer:
The complex is air-sensitive due to Ir(I)’s susceptibility to oxidation. Store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant vials. Use anhydrous solvents (e.g., THF, CH₂Cl₂) for handling to prevent hydrolysis of the chloro ligand .

Advanced: How can electronic effects of the carbonyl and chloro ligands be experimentally probed?

Methodological Answer:

  • IR spectroscopy : The ν(CO) stretching frequency (typically 1900–2100 cm⁻¹) reflects electron density at Ir. Lower frequencies indicate stronger π-backbonding (e.g., compare with [Ir(CO)Cl(PPh₃)₂]) .
  • XPS : Binding energy of Ir 4f orbitals provides oxidation state confirmation (Ir(I) vs. Ir(III)) .
  • Cyclic voltammetry : Redox potentials reveal ligand-induced changes in Ir’s electron-transfer behavior .

Advanced: What catalytic applications are explored for this complex, and what mechanistic insights exist?

Methodological Answer:
The complex is studied in hydrogenation and C–H activation due to Ir(I)’s ability to activate H₂ and small molecules. For example:

  • Hydrogenation of alkenes : Kinetic studies using D₂ labeling (e.g., deuterium incorporation in products) suggest a σ-bond metathesis pathway .
  • Mechanistic probes : Substituent effects on dppe (e.g., electron-withdrawing groups) alter catalytic turnover rates, as shown in comparative ligand screens .

Advanced: How does ligand isomerism or disorder in crystal structures impact reactivity predictions?

Methodological Answer:
X-ray data for analogous complexes reveal ligand disorder (e.g., partial occupancy of Cl⁻ or CO positions ). This necessitates:

  • DFT calculations : To model energetically favored configurations and predict reactive sites.
  • Variable-temperature crystallography : To track dynamic ligand rearrangements (e.g., occupancy refinement at 170 K vs. 298 K ).

Advanced: What strategies are used to study the compound’s behavior under catalytic turnover conditions?

Methodological Answer:

  • In situ spectroscopy : Operando IR or Raman monitors ν(CO) shifts during catalysis to detect intermediate species.
  • Isotopic labeling : ¹³CO substitution tracks ligand exchange kinetics .
  • Mass spectrometry : Identifies Ir-containing fragments to propose catalytic cycles .

Advanced: How can computational methods complement experimental data in understanding this complex?

Methodological Answer:

  • DFT calculations : Optimize geometry, predict NMR chemical shifts (e.g., ³¹P NMR shifts within ±5 ppm of experimental values), and map reaction pathways (e.g., H₂ activation barriers) .
  • TD-DFT : Simulates UV-vis spectra to assign charge-transfer transitions observed experimentally .
  • Molecular dynamics : Models solvent effects on ligand dissociation rates in solution-phase reactions .

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